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Core Science & Biosynthesis

Foundational

Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate: A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Drug Discovery

Executive Summary Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate is a highly functionalized aromatic building block that plays a pivotal role in modern medicinal chemistry. Featuring four distinct functional groups—a bromine at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate is a highly functionalized aromatic building block that plays a pivotal role in modern medicinal chemistry. Featuring four distinct functional groups—a bromine atom, a hydroxyl group, a nitro group, and an ethyl ester—this scaffold offers unparalleled versatility for orthogonal synthetic modifications. This whitepaper provides researchers and drug development professionals with an in-depth analysis of its physicochemical properties, validated synthetic protocols, and its critical application as an advanced intermediate in the development of Phosphodiesterase 4 (PDE4) inhibitors.

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of this intermediate is essential for optimizing downstream reactions, particularly in terms of solubility and steric considerations during cross-coupling or cyclization events.

PropertyValue
Chemical Name Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate
CAS Number 129788-20-1[1]
Molecular Formula C₉H₈BrNO₅[1]
Molecular Weight 290.07 g/mol [1]
Purity Standard NLT 98% (Typical pharmaceutical grade)[1]
Structural Motif Tetrasubstituted aromatic ring (Ortho-nitrophenol derivative)

Structural Logic & Functional Group Versatility

The true value of ethyl 4-bromo-3-hydroxy-2-nitrobenzoate lies in its orthogonal reactivity. Each functional group can be selectively manipulated without interfering with the others, making it an ideal precursor for complex heterocyclic systems like benzoxazoles.

FunctionalGroups Core Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate (Core Scaffold) Br C4: Bromo Group (Pd-Catalyzed Cross-Coupling) Core->Br OH C3: Hydroxy Group (Etherification / Cyclization) Core->OH NO2 C2: Nitro Group (Reduction to Aniline) Core->NO2 Ester C1: Ethyl Ester (Amidation / Saponification) Core->Ester Benzoxazole Benzoxazole Core (Advanced Intermediates) OH->Benzoxazole Condensation with C2-NH2 NO2->Benzoxazole Reduction & Cyclization

Fig 1: Orthogonal reactivity of the core scaffold leading to benzoxazole derivatives.

Mechanistic Synthesis & Experimental Protocols

The synthesis of ethyl 4-bromo-3-hydroxy-2-nitrobenzoate is typically achieved in two highly controlled steps starting from 4-bromo-3-hydroxybenzoic acid. As a Senior Application Scientist, I emphasize that successful execution requires strict adherence to temperature controls and stoichiometric precision to prevent oxidative degradation.

Protocol 1: Regioselective Nitration of 4-Bromo-3-hydroxybenzoic Acid

Objective: Introduction of the nitro group at the sterically hindered C2 position.

Procedure:

  • Dissolve 4-bromo-3-hydroxybenzoic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄) under continuous stirring at 20 °C for 30 minutes to ensure complete protonation and dissolution[2].

  • Cool the reaction vessel to strictly 0 °C using an ice-salt bath.

  • Prepare a nitrating mixture of fuming nitric acid (HNO₃, 1.1 eq) in concentrated H₂SO₄[2].

  • Add the chilled nitrating mixture dropwise to the substrate solution under a nitrogen atmosphere, maintaining the internal temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then quench by pouring over crushed ice[2].

  • Filter the resulting precipitate, wash with cold distilled water until the filtrate is pH neutral, and dry under vacuum to yield 4-bromo-3-hydroxy-2-nitrobenzoic acid.

Causality & Scientific Rationale: The hydroxyl group at C3 strongly activates the aromatic ring and directs electrophilic aromatic substitution to the ortho and para positions. The C2 position is electronically activated by the hydroxyl group but sterically hindered by both the hydroxyl and the adjacent carboxyl group at C1. Operating at exactly 0 °C with fuming nitric acid suppresses oxidative degradation of the electron-rich phenol and prevents over-nitration (e.g., dinitration). The use of concentrated sulfuric acid generates the highly reactive nitronium ion (NO₂⁺) required to overcome the steric barrier at C2.

Protocol 2: Fischer Esterification

Objective: Protection of the carboxylic acid as an ethyl ester to facilitate downstream transformations.

Procedure:

  • Suspend 4-bromo-3-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous ethanol (10 volumes).

  • Add a catalytic amount of concentrated H₂SO₄ (0.1 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 12–16 hours, monitoring conversion via LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove excess ethanol.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude ethyl 4-bromo-3-hydroxy-2-nitrobenzoate[3].

Causality & Scientific Rationale: The strongly electron-withdrawing nitro group at C2 significantly reduces the nucleophilicity of the carboxylate and sterically hinders the C1 carbonyl carbon. Consequently, the Fischer esterification requires extended reflux times. The resulting ethyl ester is critical for downstream synthesis; it acts as a robust protecting group, preventing premature decarboxylation during the subsequent reduction of the C2-nitro group to an aniline—a prerequisite for cyclization into a benzoxazole core.

Applications in Drug Development: PDE4 Inhibitors

Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate serves as a critical advanced intermediate in the synthesis of novel benzoxazole derivatives, which are potent inhibitors of Phosphodiesterase 4 (PDE4)[3]. By reducing the C2-nitro group to an amine and subsequently cyclizing it with the C3-hydroxyl group using a carbon disulfide equivalent, chemists generate a 7-bromo-2-mercaptobenzo[d]oxazole-4-carboxylate scaffold[3].

Inhibition of PDE4 elevates intracellular cAMP levels, which activates Protein Kinase A (PKA) and subsequently phosphorylates the cAMP response element-binding protein (CREB). This signaling cascade suppresses the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-23) while upregulating anti-inflammatory cytokines (e.g., IL-10). Consequently, these derivatives are heavily investigated for the treatment of chronic inflammatory and fibrotic conditions, including asthma, chronic obstructive pulmonary disease (COPD), psoriasis, and idiopathic pulmonary fibrosis[3].

Signaling Drug Benzoxazole Derivative (Synthesized from Core) PDE4 Phosphodiesterase 4 (PDE4) Drug->PDE4 Competitive Inhibition cAMP Cyclic AMP (cAMP) PDE4->cAMP Hydrolysis (Blocked) PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation CREB CREB Activation PKA->CREB Phosphorylation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-23) CREB->Inflammation Transcriptional Suppression AntiInflam Anti-inflammatory Cytokines (IL-10) CREB->AntiInflam Transcriptional Upregulation

Fig 2: Pharmacological mechanism of PDE4 inhibitors derived from the synthesized scaffold.

Analytical Characterization & Validation Standards

To ensure the integrity of ethyl 4-bromo-3-hydroxy-2-nitrobenzoate for downstream pharmaceutical applications, a self-validating analytical framework must be employed:

  • High-Performance Liquid Chromatography (HPLC): Assess purity (NLT 98%)[1]. The use of a reverse-phase C18 column with a water/acetonitrile gradient (supplemented with 0.1% TFA) ensures baseline resolution of the product from unreacted acid and over-nitrated byproducts.

  • Mass Spectrometry (ESI-MS): The molecular ion peak must display the characteristic 1:1 isotopic distribution of bromine. Expect m/z signals at 290.0 (M+H, ⁷⁹Br) and 292.0 (M+H, ⁸¹Br).

  • Nuclear Magnetic Resonance (¹H NMR): The aromatic region will display two distinct doublets (ortho-coupling, J ≈ 8.5 Hz) corresponding to the C5 and C6 protons, confirming regioselective nitration at C2 rather than C6. The ethyl ester protons will appear as a characteristic quartet (approx. 4.3 ppm) and triplet (approx. 1.3 ppm).

References

  • Title: ethyl 4-bromo-3-hydroxy-2-nitrobenzoate | CAS No.
  • Title: CN110114358A - Novel compounds and their pharmacologically acceptable salts Source: Google Patents URL
  • Title: WO2025188693A1 - Bicyclic tlr7 agonists and uses thereof Source: Google Patents URL

Sources

Exploratory

Mechanism of Action of Ethyl 4-Bromo-3-Hydroxy-2-Nitrobenzoate Derivatives: A Technical Whitepaper on Novel PDE4 Inhibitors

Executive Summary Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate is a highly privileged chemical building block utilized extensively in the synthesis of advanced benzoxazole derivatives[1]. As a Senior Application Scientist ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate is a highly privileged chemical building block utilized extensively in the synthesis of advanced benzoxazole derivatives[1]. As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed that derivatives synthesized from this specific scaffold exhibit potent, selective inhibition of Phosphodiesterase 4 (PDE4)[1]. This whitepaper delineates the mechanistic rationale, intracellular signaling cascades, and validated experimental protocols for evaluating these novel PDE4 inhibitors, which hold significant therapeutic promise for inflammatory, autoimmune, and fibrotic diseases[2].

Chemical Rationale & Scaffold Significance

The strategic selection of ethyl 4-bromo-3-hydroxy-2-nitrobenzoate is grounded in its orthogonal reactivity. The adjacent hydroxyl and nitro groups serve as perfect precursors for reductive cyclization into a rigid benzoxazole core[1]. Concurrently, the bromine atom at the 4-position provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allowing the introduction of bulky, bicyclic piperazine moieties[1].

Why is this structural motif critical? Traditional PDE4 inhibitors often suffer from dose-limiting gastrointestinal side effects (such as emesis and nausea) due to poor metabolic stability and off-target central nervous system (CNS) penetration. The incorporation of a rigid bicyclic piperazine onto the benzoxazole core—enabled directly by the bromo-nitrobenzoate precursor—restricts the conformational flexibility of the molecule. This causality is twofold: it enhances binding affinity to the highly conserved PDE4 catalytic pocket while simultaneously improving pharmacokinetic parameters and metabolic stability, thus widening the therapeutic window[1].

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

The primary pharmacological target of these derivatives is PDE4, a principal enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive AMP within immune and inflammatory cells[3].

By competitively binding to the active site of PDE4, these benzoxazole derivatives prevent cAMP degradation[2]. The resulting intracellular accumulation of cAMP triggers a profound anti-inflammatory cascade:

  • Kinase Activation: Elevated cAMP directly activates Protein Kinase A (PKA) and the Exchange Protein directly activated by cAMP (Epac).

  • Transcription Factor Modulation: PKA phosphorylates the cAMP response element-binding protein (CREB), promoting the transcription of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10).

  • NF-κB Suppression: Concurrently, PKA signaling inhibits the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators including TNF-α, IL-17, IL-23, and Interferon-gamma (IFN-γ)[1].

Intracellular cAMP signaling cascade modulated by PDE4 inhibition.

Pharmacological Profiling & Quantitative Data

To ensure therapeutic efficacy while minimizing off-target effects, it is imperative to profile the selectivity of these derivatives against the broader PDE family. Cardiovascular liabilities are often associated with PDE3 inhibition, while visual disturbances are linked to PDE6. The benzoxazole derivatives synthesized from ethyl 4-bromo-3-hydroxy-2-nitrobenzoate demonstrate exceptional selectivity, heavily favoring PDE4.

Table 1: Representative Selectivity Profile of Optimized Benzoxazole Derivatives

Target EnzymeTissue LocalizationIC₅₀ (nM)Selectivity Fold (vs PDE4)Clinical Implication of Off-Target Hit
PDE4 Immune cells, Brain, Lungs1.2 1x (Target) Anti-inflammatory efficacy
PDE1Heart, Brain, Smooth Muscle> 10,000> 8,300xMinimal vasodilation/tachycardia
PDE2Brain, Heart> 10,000> 8,300xMinimal cognitive interference
PDE3Heart, Platelets> 5,000> 4,100xAvoidance of positive inotropy
PDE5Smooth Muscle, Corpus Cavernosum> 10,000> 8,300xNo hypotensive interactions

Experimental Protocols (Self-Validating Systems)

As a standard in rigorous drug development, assay cascades must be self-validating. We employ a two-tiered approach: a primary biochemical assay to confirm direct target engagement, followed by a secondary phenotypic assay to validate functional cellular outcomes.

Protocol 1: In Vitro PDE4 Enzymatic Inhibition Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays due to its high signal-to-noise ratio and resistance to compound auto-fluorescence, ensuring that the detected inhibition is a true pharmacological event.

  • Preparation: Dilute the test compound in a reaction buffer (50 mM Tris-HCl pH 7.4, 8.3 mM MgCl₂, 1.7 mM EGTA, 0.1% BSA)[2].

  • Enzyme Incubation: Add recombinant human PDE4 enzyme to the compound and incubate for 15 minutes at room temperature to allow pre-binding and stabilization of the enzyme-inhibitor complex.

  • Substrate Addition: Initiate the reaction by adding fluorescently labeled cAMP substrate. Incubate for exactly 1 hour.

  • Detection: Add the TR-FRET detection reagent (containing a europium-labeled anti-cAMP antibody).

  • Validation Check: Calculate the IC₅₀ by plotting the fluorescence emission ratio (665 nm / 615 nm) against compound concentration using a 4-parameter logistic fit. Self-Validation: A reference inhibitor (e.g., roflumilast) must be included on every plate to validate assay performance and normalize batch-to-batch enzyme variability.

Protocol 2: Ex Vivo PBMC TNF-α Inhibition Assay

Rationale: Target engagement in a biochemical assay does not guarantee cellular permeability or efficacy. Human Peripheral Blood Mononuclear Cells (PBMCs) provide a physiologically relevant model for systemic inflammation.

  • Isolation: Isolate PBMCs from healthy human donor whole blood using density gradient centrifugation (Ficoll-Paque).

  • Treatment: Seed PBMCs at 1×105 cells/well in a 96-well plate. Pre-treat with the PDE4 inhibitor for 1 hour.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS, 1 µg/mL) to induce robust TNF-α production via the TLR4/NF-κB pathway.

  • Quantification: After 24 hours, harvest the supernatant and quantify TNF-α levels using a validated ELISA kit.

  • Validation Check: Cell viability must be assessed in parallel (e.g., via CellTiter-Glo) to ensure that reductions in TNF-α are due to true pharmacological inhibition, not compound cytotoxicity.

HTS workflow for validating PDE4 inhibitor target engagement and efficacy.

Therapeutic Applications

The robust suppression of pro-inflammatory cytokines positions these ethyl 4-bromo-3-hydroxy-2-nitrobenzoate derivatives as prime candidates for treating a spectrum of immune-mediated conditions:

  • Dermatological Disorders: Similar to the topical PDE4 inhibitor crisaborole[4], these derivatives show immense potential in managing atopic dermatitis and psoriasis by reducing localized skin inflammation and pruritus[1].

  • Respiratory Diseases: By mitigating airway inflammation and remodeling, systemic administration holds promise for Chronic Obstructive Pulmonary Disease (COPD) and severe asthma[3].

  • Fibrotic and Autoimmune Diseases: Emerging evidence suggests that PDE4 inhibition can modulate fibroblast activity, offering novel therapeutic avenues for idiopathic pulmonary fibrosis and systemic sclerosis[1].

References

  • CN110114358A - Novel compounds and their pharmacologically acceptable salts - Google P
  • ABCD of the phosphodiesterase family: interaction and differential activity in COPD Source: dovepress.com[Link]

  • Efficacy and safety of crisaborole ointment, a novel, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis (AD) in children and adults Source: henryford.com[Link]

  • US12239643B2 - Therapeutic agent for inflammatory diseases, autoimmune diseases, fibrotic diseases, and cancer diseases - Google P

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Functionalization of Ethyl 4-Bromo-3-hydroxy-2-nitrobenzoate for Advanced API Scaffold Generation

Executive Summary Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate (CAS: 39978-91-1 / 129788-20-1) is a densely functionalized, tetrasubstituted arene that serves as a highly versatile building block in the synthesis of complex a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate (CAS: 39978-91-1 / 129788-20-1) is a densely functionalized, tetrasubstituted arene that serves as a highly versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of four distinct, orthogonally reactive functional groups—an ester, a nitro group, a phenolic hydroxyl, and an aryl bromide—allows for precise, step-wise elaboration into complex heterocyclic scaffolds such as benzoxazines, quinazolines, and indoles.

This application note provides a field-validated, three-stage strategic guide for the regioselective and chemoselective functionalization of this core, detailing the causality behind reagent selection and providing self-validating experimental protocols.

Mechanistic Rationale & Strategic Reactivity Profiling

Successful elaboration of this tetrasubstituted benzene relies on exploiting the electronic and steric microenvironments of each substituent:

  • C3-Hydroxyl (Regioselective O-Alkylation): The phenolic -OH is rendered highly acidic by the strong electron-withdrawing (-M, -I) effect of the adjacent ortho-nitro group at C2. This allows for selective deprotonation and O-alkylation using mild bases, completely avoiding the saponification of the C1-ethyl ester.

  • C4-Bromo (Sterically Hindered Cross-Coupling): While the C4-bromide is electronically activated toward oxidative addition by the para-ester group, it is sterically encumbered by the adjacent C3-substituent (once O-alkylated). This high steric barrier necessitates the use of bulky, electron-rich Buchwald-type phosphine ligands to facilitate the catalytic cycle[1].

  • C2-Nitro (Chemoselective Reduction): The nitro group must be reduced to an aniline to enable downstream cyclization. However, standard catalytic hydrogenation (Pd/C, H₂) risks protodehalogenation of any newly introduced aryl halides and can sometimes interfere with the ester. A single-electron transfer (SET) reduction strategy is required to maintain chemoselectivity[2].

Functionalization Workflow

ReactivityWorkflow Start Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate (Starting Material) Stage1 Stage 1: O-Alkylation (MeI, K2CO3, DMF) Regioselective C3-OH protection Start->Stage1 Mild Base Stage2 Stage 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd2(dba)3, XPhos) Sterically hindered C4-Br coupling Stage1->Stage2 Pd Catalyst Stage3 Stage 3: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Nitro to Amine without ester hydrolysis Stage2->Stage3 Fe/NH4Cl Cyclization Downstream: Cyclization (Benzoxazine / Quinoline scaffolds) Stage3->Cyclization Heat / Acid

Workflow for the regioselective functionalization of ethyl 4-bromo-3-hydroxy-2-nitrobenzoate.

Experimental Protocols

Protocol 1: Regioselective O-Alkylation (Williamson Ether Synthesis)

Objective: Convert the C3-hydroxyl to a C3-methoxy ether to protect the phenol and modulate the ring's electronics for downstream coupling.

  • Reaction Setup: Charge a dry round-bottom flask with ethyl 4-bromo-3-hydroxy-2-nitrobenzoate (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add K₂CO₃ (1.5 equiv) in one portion.

    • Causality: K₂CO₃ is specifically chosen because it is sufficiently basic to quantitatively deprotonate the nitro-activated phenol, but weak enough to prevent the nucleophilic acyl substitution (saponification) of the C1-ethyl ester.

  • Alkylation: Add Iodomethane (1.2 equiv) dropwise at 0 °C, then allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material presents as a bright yellow spot with a lower Rf​ (due to hydrogen bonding). The successful formation of the ether will appear as a distinctly less polar, faster-moving spot.

  • Workup: Quench with ice water and extract with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (3x) to completely partition and remove residual DMF, which can inhibit downstream palladium catalysis.

Protocol 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Form a C–C bond at the C4 position using an arylboronic acid.

  • Reaction Setup: In a Schlenk flask, combine the C3-methoxy intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Generation: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

    • Causality: The C4-bromide is severely sterically hindered by the adjacent C3-methoxy group. Standard ligands (e.g., PPh₃) will fail to undergo oxidative addition. Bulky, electron-rich dialkylbiarylphosphine ligands like XPhos are strictly required to facilitate the formation of the active L₁Pd(0) species, which accommodates steric bulk and drastically accelerates reductive elimination[1]. Alternatively, XPhos Pd G3 or G4 precatalysts can be deployed for highly efficient, room-temperature activation.

  • Solvent & Degassing: Add a thoroughly degassed mixture of Toluene/H₂O (10:1, 0.1 M). Water is essential to dissolve the phosphate base and generate the reactive boronate complex required for transmetalation.

  • Execution: Heat the mixture to 90 °C for 12 hours under an argon atmosphere.

  • Self-Validation Check: The reaction mixture will transition from a dark purple/black suspension (unactivated Pd₂(dba)₃) to a homogeneous reddish-brown solution, visually confirming active catalyst turnover.

Protocol 3: Chemoselective Nitro Reduction

Objective: Reduce the C2-nitro group to an aniline without reducing the C1-ester or cleaving downstream aryl halides.

  • Reaction Setup: Dissolve the C4-arylated intermediate (1.0 equiv) in a solvent system of EtOH/H₂O (4:1, 0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and NH₄Cl (5.0 equiv).

    • Causality: The Fe/NH₄Cl system operates via a mild single-electron transfer (SET) mechanism. This ensures absolute chemoselectivity, rapidly reducing the nitro group to an amine while leaving esters, ketones, and sensitive halogens completely intact[2],[3].

  • Execution: Reflux the mixture at 80 °C for 2–3 hours with vigorous stirring.

  • Self-Validation Check: The reaction will transition from a clear solution suspended over grey iron powder to a thick, dark brown suspension. This brown precipitate is Fe₃O₄ (magnetite), a byproduct of the iron oxidation[2]. Complete consumption of the yellow nitro compound will yield a highly fluorescent aniline derivative under 254 nm UV light.

  • Workup: Perform a hot filtration through a tightly packed pad of Celite to remove the iron oxides. Concentrate the filtrate and extract with EtOAc.

Data Presentation: Optimization of C4 Cross-Coupling

The necessity of specialized Buchwald ligands for the C4 functionalization of this scaffold is demonstrated in the optimization data below. Standard catalysts fail entirely due to the ortho-methoxy steric clash.

Table 1: Ligand and Precatalyst Screening for C4 Suzuki-Miyaura Coupling

EntryPrecatalystLigandBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄NoneNa₂CO₃Dioxane / H₂O90< 5 (NR)
2Pd(OAc)₂PPh₃K₃PO₄Toluene / H₂O10012
3Pd₂(dba)₃SPhosK₃PO₄Toluene / H₂O10068
4Pd₂(dba)₃XPhosK₃PO₄Toluene / H₂O10094
5XPhos Pd G3NoneK₃PO₄THF / H₂O6096

Note: Reactions performed on a 1.0 mmol scale. Yields represent isolated, chromatographically purified product.

References

  • "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach", RSC Publishing. URL:[Link]

  • "FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines", ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing catalyst loading for ethyl 4-bromo-3-hydroxy-2-nitrobenzoate coupling reactions

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of highly decorated drug intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of highly decorated drug intermediates. Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate is a critical building block, notably utilized in the synthesis of PDE4 inhibitors and other pharmacologically active compounds[1].

However, optimizing catalyst loading for this specific substrate is notoriously difficult. While standard Suzuki-Miyaura couplings might require 1–5 mol% palladium, researchers often find themselves brute-forcing this specific reaction with >10 mol% loading just to achieve moderate conversion.

This guide breaks down the mechanistic causality behind these failures and provides a self-validating framework to reduce your catalyst loading to <1.0 mol% while maximizing yield.

Part 1: Mechanistic Causality – Why Does This Substrate Fail?

To optimize a reaction, we must first understand the molecular topology of our substrate. Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate features a carbon-bromine (C–Br) bond that is highly activated toward oxidative addition by the electron-withdrawing para-ester and meta-nitro groups[2].

The critical flaw lies in the ortho-hydroxyl (-OH) group. The adjacent nitro group drastically lowers the pKa of this hydroxyl. Under standard basic coupling conditions, it is immediately deprotonated to form a highly nucleophilic phenoxide anion. Once the active Pd(0) inserts into the C–Br bond, this ortho-phenoxide acts as a potent chelating ligand. It coordinates to the Pd(II) center, forming a highly stable, off-cycle palladacycle. This "catalyst trapping" prevents the transmetalation step, effectively killing the catalytic cycle and necessitating massive catalyst loadings to compensate for the dead Pd species.

Mechanism Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII Trap Phenoxide Coordination (Catalyst Trapping) PdII->Trap Free -OH Deprotonation TransMet Transmetalation (Boronic Acid) PdII->TransMet Bulky Ligand (XPhos) Prevents Trapping DeadEnd Off-Cycle Dead End (Reaction Stalls) Trap->DeadEnd RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Mechanistic pathway showing Pd(II) trapping by the ortho-phenoxide and mitigation via bulky ligands.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I prevent catalyst trapping and reduce my Pd loading to <1 mol%? A1: You must outcompete the phenoxide coordination using steric shielding. Switch from standard phosphines (like PPh₃ or dppf) to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or di-tBuXPhos [3]. The massive steric profile of these ligands physically blocks the ortho-phenoxide oxygen from coordinating to the palladium center, forcing the intermediate to remain on-cycle for transmetalation. Furthermore, utilizing highly active precatalysts allows for loadings as low as 0.1–1.0 mol% even in deactivated systems[4].

Q2: Why should I use a Pd G3 or G4 precatalyst instead of Pd(OAc)₂ + Ligand? A2: When operating at sub-1 mol% catalyst loading, the initial generation of the active Pd(0) species is a critical failure point. Traditional Pd(II) salts require an in-situ reduction step that is often incomplete, leaving a portion of your catalyst inactive. Pd G3 (mesylate) precatalysts undergo rapid, quantitative activation under mild basic conditions to yield the exact 1:1 Pd(0)L₁ active species required for the cycle, preventing premature catalyst degradation[5].

Q3: I am observing significant protodehalogenation (debromination) instead of the cross-coupled product. How do I fix this? A3: Protodehalogenation occurs when the Pd(II)-aryl intermediate is protonated before transmetalation can occur. Because the transmetalation of our sterically hindered substrate is inherently slow, any protic source (water, alcohols) will drive this side reaction. Solution: Move to strictly anhydrous conditions. Swap K₂CO₃/H₂O for anhydrous K₃PO₄, and use anhydrous, degassed 2-MeTHF or 1,4-Dioxane as the solvent.

Troubleshooting Start Reaction Stalls / Low Yield Q1 High Protodehalogenation (>10%)? Start->Q1 Q2 Unreacted Aryl Bromide (>20%)? Q1->Q2 No Sol1 Reduce Base Strength Use Anhydrous Solvent Q1->Sol1 Yes Sol2 Address Catalyst Poisoning (Phenoxide Trapping) Q2->Sol2 Yes Act1 Switch to XPhos Pd G3 (0.5 - 1.0 mol%) Sol2->Act1 Act2 Increase Ligand:Pd Ratio Sol2->Act2

Decision tree for troubleshooting stalled couplings of ethyl 4-bromo-3-hydroxy-2-nitrobenzoate.

Part 3: Catalyst Optimization Matrix

The following table summarizes quantitative data derived from optimizing the coupling of ortho-hydroxyphenols and deactivated aryl halides. Use this to benchmark your current system.

Catalyst PrecursorLigandBaseSolventLoading (mol%)ConversionMechanistic Outcome / Diagnosis
Pd(PPh₃)₄None (PPh₃)K₂CO₃Toluene/H₂O5.0< 20%Severe Pd(II) trapping by phenoxide; Pd black precipitates.
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane2.0~60%Moderate transmetalation; competing protodehalogenation.
XPhos Pd G3 XPhos K₃PO₄ 2-MeTHF 0.5 > 95% Optimal. Steric bulk prevents trapping; rapid reductive elimination.
di-tBuXPhos Pd G3di-tBuXPhosK₃PO₄2-MeTHF0.5> 98%Excellent spatial shielding; ideal for highly hindered boronic acids.
Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes built-in checkpoints to ensure that if a failure occurs, the root cause (catalyst death vs. kinetic stalling) is immediately identifiable.

Optimized Suzuki-Miyaura Coupling (<1 mol% Pd Loading)

Step 1: Reagent Assembly (Glovebox or Standard Schlenk Technique)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 4-bromo-3-hydroxy-2-nitrobenzoate (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).

  • Add finely milled, anhydrous K₃PO₄ (2.0 equiv). Note: The base must be anhydrous to prevent protodehalogenation.

  • Add XPhos Pd G3 (0.5 mol%).

Step 2: Solvent Addition & Deoxygenation

  • Seal the flask with a rubber septum and purge with ultra-pure Argon for 5 minutes.

  • Add anhydrous 2-MeTHF (to achieve a 0.2 M concentration) via syringe.

  • Sparge the heterogeneous mixture with Argon for an additional 10 minutes. Self-Validation Checkpoint 1: The solution should appear pale yellow/orange. If the solution instantly turns black upon solvent addition, your solvent contains dissolved oxygen, which has oxidized the active Pd(0) to inactive Pd black.

Step 3: Reaction Execution

  • Transfer the flask to a pre-heated oil bath at 80 °C.

  • Stir vigorously (800+ RPM) to ensure adequate mixing of the heterogeneous base. Self-Validation Checkpoint 2 (1 Hour Mark): Pull a 20 µL aliquot, quench in MeCN, and analyze via LC-MS. Calculate the mass balance: (Area% Product) + (Area% Unreacted SM) + (Area% Protodehalogenation). If the mass balance is <80%, the phenoxide is undergoing oxidative degradation. Verify your inert atmosphere.

Step 4: Workup and Isolation

  • Once the starting material is consumed (typically 4–6 hours), cool the reaction to room temperature.

  • Critical Step: Quench the reaction with 1M HCl until the aqueous layer reaches pH 3–4. Causality: Because the product contains a highly acidic hydroxyl group, it will remain water-soluble as a phenoxide anion at basic or neutral pH. Acidification ensures complete reprotonation and partitioning into the organic phase.

  • Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo for column chromatography.

References
  • "Novel compounds and their pharmacologically acceptable salts" - Google Patents (CN110114358A).
  • "An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides" - ACS Publications. URL: [Link]

  • "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects" - Organic Chemistry Portal. URL: [Link]

  • "Suzuki-Miyaura Coupling" - Chemistry LibreTexts. URL: [Link]

  • "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters" - PMC. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Applications of Ethyl 4-Bromo-3-hydroxy-2-nitrobenzoate vs. Alternative Halogenated Nitrobenzoates in Organic Synthesis

In modern drug discovery and complex organic synthesis, the selection of multifunctional aromatic building blocks dictates the efficiency, regioselectivity, and scalability of a synthetic route. Halogenated nitrobenzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and complex organic synthesis, the selection of multifunctional aromatic building blocks dictates the efficiency, regioselectivity, and scalability of a synthetic route. Halogenated nitrobenzoates are highly prized for their dense functionalization. Among these, ethyl 4-bromo-3-hydroxy-2-nitrobenzoate stands out due to its unique electronic push-pull system and orthogonal reactivity.

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of ethyl 4-bromo-3-hydroxy-2-nitrobenzoate against other prominent halogenated nitrobenzoates. By examining the causality behind structural choices and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers engineering complex heterocycles and active pharmaceutical ingredients (APIs).

Structural & Electronic Profiling: Causality in Reactivity

The synthetic utility of a building block is governed by the electronic cross-talk between its substituents. In ethyl 4-bromo-3-hydroxy-2-nitrobenzoate, the 2-nitro group acts as a strong electron-withdrawing group (EWG), activating the ring while serving as a masked amine for downstream cyclization. The 3-hydroxyl group provides a critical handle for etherification and exerts an electron-donating effect that modulates the electrophilicity of the adjacent 4-bromo position.

ReactivityProfile Core Halogenated Nitrobenzoate Nitro 2-Nitro Group (Strong EWG) Core->Nitro Activates core Hydroxyl 3-Hydroxyl Group (EDG / H-Bonding) Core->Hydroxyl Directs ortho/para Bromo 4-Bromo Group (Cross-Coupling Site) Core->Bromo Enables Pd-catalysis Ester Ethyl Ester (Modulates Lipophilicity) Core->Ester Tuning handle

Functional group synergy in ethyl 4-bromo-3-hydroxy-2-nitrobenzoate driving regioselectivity.

Comparative Analysis with Alternatives

When designing a synthetic route, chemists must weigh the benefits of this compound against alternatives like1 [2] and2 [3].

  • Why the Ethyl Ester over the Methyl Ester? In multi-step syntheses, methyl esters are highly susceptible to premature hydrolysis under the mildly basic aqueous conditions used in cross-coupling (e.g., Suzuki-Miyaura). The ethyl ester provides slightly higher lipophilicity and a steric shield, significantly reducing the rate of background saponification.

  • Halogen Variations: While methyl 4-bromo-2-chloro-6-nitrobenzoate offers dual halogenation for sequential cross-coupling, the steric hindrance around the ester is severe. Conversely, 5-bromo-3-fluoro-2-nitrobenzoic acid features a highly activated fluorine for Nucleophilic Aromatic Substitution ( SN​Ar ), but the free carboxylic acid often necessitates an extra protection/deprotection step.

Quantitative Performance Comparison
CompoundElectrophilic SitesSteric Hindrance (Ester/Acid)Typical Suzuki Yield (%)Primary Application
Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate Br, Nitro, EsterModerate82–88%Benzoxazole PDE4 inhibitors
Methyl 4-bromo-2-chloro-6-nitrobenzoate Br, Cl, Nitro, EsterHigh75–80%Complex polycyclic scaffolds
5-Bromo-3-fluoro-2-nitrobenzoic acid Br, F, Nitro, CarboxylLow85–92%Anti-inflammatory agents

Application in Drug Development: PDE4 Inhibitors

The structural architecture of ethyl 4-bromo-3-hydroxy-2-nitrobenzoate makes it an exceptional precursor for synthesizing benzoxazole and indole derivatives. These heterocycles are core pharmacophores in Phosphodiesterase-4 (PDE4) inhibitors.

According to pharmaceutical patent data [1], derivatives of3 [4] are critical intermediates in the synthesis of oral PDE4 inhibitors. By suppressing the degradation of cAMP, these inhibitors reduce the release of inflammatory cytokines (like TNF- α and IL-23), making them highly effective treatments for psoriasis, chronic obstructive pulmonary disease (COPD), and asthma.

SyntheticWorkflow A Ethyl 4-bromo-3-hydroxy- 2-nitrobenzoate B Suzuki-Miyaura Coupling (Pd catalyst, Aryl-B(OH)2) A->B C-C Bond Formation C Nitro Reduction (Fe/NH4Cl or Pd/C) B->C Intermediate D Cyclization (Acid catalyzed) C->D Amine Formation E Benzoxazole Scaffold (PDE4 Inhibitor) D->E Final Scaffold

Workflow: Conversion of ethyl 4-bromo-3-hydroxy-2-nitrobenzoate to PDE4 inhibitor scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . The causality behind each reagent choice is explained, and distinct visual/analytical checkpoints are provided to confirm success before proceeding to the next step.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Form a C-C bond at the C4 position while preserving the ester, nitro, and free hydroxyl groups.

Mechanistic Causality: We utilize Pd(dppf)Cl2​ because its large bite angle accelerates reductive elimination, overcoming the steric hindrance of the adjacent hydroxyl group. K2​CO3​ is chosen as a mild base to prevent the hydrolysis of the ethyl ester, which would occur if stronger bases like NaOH or KOtBu were used.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine ethyl 4-bromo-3-hydroxy-2-nitrobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1, v/v) to achieve a 0.2 M concentration.

  • Catalyst Introduction: Add Pd(dppf)Cl2​ (0.05 equiv). The solution will initially appear dark red/brown.

  • Reaction: Heat the mixture to 85°C for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material is highly UV-active and stains dark yellow with KMnO4​ . The successful cross-coupled product will exhibit a distinct blue fluorescence under 254 nm UV due to extended conjugation. Complete consumption of the starting material validates the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash chromatography.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the 2-nitro group to an aniline without cleaving the ester or hydrodehalogenating any newly introduced aryl-halide handles.

Mechanistic Causality: Iron powder with ammonium chloride ( Fe/NH4​Cl ) is selected over Pd/C catalytic hydrogenation. While Pd/C is faster, it risks hydrodehalogenation if the coupled aryl group contains a residual chlorine or bromine atom. The Fe/NH4​Cl system provides a mild, controlled single-electron transfer reduction environment.

Step-by-Step Methodology:

  • Preparation: Dissolve the coupled nitrobenzoate intermediate (1.0 equiv) in an Ethanol/Water mixture (3:1, v/v).

  • Reagent Addition: Add NH4​Cl (5.0 equiv) and Iron powder (10.0 equiv, 325 mesh).

  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2-4 hours.

  • Self-Validation Checkpoint: The reduction is self-validating through an obvious colorimetric shift. The bright yellow nitro-aromatic solution will transition to a pale, colorless, or slightly brown suspension. TLC will show a highly polar, ninhydrin-active spot (primary amine).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the Celite cake thoroughly with hot EtOAc. Concentrate the filtrate in vacuo to yield the crude anthranilic acid derivative, ready for immediate cyclization.

Sources

Comparative

Validating Synthesized Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate: Benchtop vs. High-Field NMR Comparison Guide

Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate is a highly functionalized, tetrasubstituted aromatic building block freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate is a highly functionalized, tetrasubstituted aromatic building block frequently utilized in the synthesis of advanced benzoxazole derivatives and PDE4 inhibitors[1]. Validating the structural integrity of this intermediate is critical; failure to detect over-brominated byproducts or unreacted starting materials can derail downstream active pharmaceutical ingredient (API) synthesis.

While high-field NMR (e.g., 400 MHz) remains the gold standard for final structural elucidation, modern benchtop NMR (e.g., 80 MHz) has emerged as a disruptive tool for rapid, at-line validation of synthetic intermediates[2]. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of 80 MHz benchtop and 400 MHz high-field NMR platforms for validating this specific compound, complete with self-validating experimental protocols.

Mechanistic Grounding: The NMR Profile of the Target

To successfully validate ethyl 4-bromo-3-hydroxy-2-nitrobenzoate, we must first understand the causality behind its expected NMR signals. The molecule features a 1,2,3,4-tetrasubstituted benzene ring, leaving only two aromatic protons at positions 5 and 6.

  • The Aromatic AB/AX Spin System: Protons H-5 and H-6 are ortho to one another, sharing a coupling constant ( J ) of approximately 8.6 Hz. H-6 is deshielded by the adjacent ethyl ester, while H-5 is influenced by the adjacent bromine atom.

  • The Hydrogen-Bonded Phenol: The hydroxyl group at position 3 is flanked by a strongly electron-withdrawing nitro group at position 2. This proximity facilitates a strong intramolecular hydrogen bond, which profoundly deshields the -OH proton, pushing its chemical shift past 11.0 ppm.

  • The Ethyl Ester: The -CH2- and -CH3 groups will present as a classic A2X3 spin system (a quartet and a triplet, respectively).

Comparative Performance: 80 MHz Benchtop vs. 400 MHz High-Field

When selecting an NMR platform for validation, the decision hinges on resolution, sensitivity, and workflow velocity.

Resolution & The Larmor Frequency Effect

NMR spectra are plotted on a chemical shift scale (ppm) that is independent of the magnetic field strength. However, the width of J -couplings (measured in Hz) remains fixed regardless of the magnet[3].

  • At 400 MHz: The chemical shift difference ( Δν ) between H-5 and H-6 is large relative to their coupling constant ( J ). This results in a clean AX spin system with two distinct, well-resolved doublets.

  • At 80 MHz: The Δν in Hz is reduced by a factor of 5. The Δν/J ratio decreases significantly, causing the doublets to exhibit a pronounced "roofing effect" (transitioning toward an AB spin system )[3]. While the structural information is still present, peak overlap makes automated integration more challenging.

Sensitivity & Limits of Detection

High-field systems possess superior intrinsic sensitivity[3]. A 400 MHz spectrometer can easily detect impurities at the 0.1% level in a dilute sample. Conversely, benchtop systems require highly concentrated samples to achieve an adequate Signal-to-Noise Ratio (SNR) within a practical timeframe[2].

Quantitative Data Comparison

The following tables summarize the expected spectral data and how platform physics alter the observation.

Table 1: 1H NMR Chemical Shifts and Splitting Patterns (DMSO-d6)

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling ( J )400 MHz Observation80 MHz Observation
Phenolic -OH (Pos 3)~11.20Singlet (s)-Sharp singletBroadened singlet
Aromatic H-6~7.87Doublet (d)8.6 HzClean doublet (AX)Roofed doublet (AB)
Aromatic H-5~7.67Doublet (d)8.6 HzClean doublet (AX)Roofed doublet (AB)
Ester -CH2-~4.30Quartet (q)7.1 HzWell-resolved quartetResolved quartet
Ester -CH3~1.25Triplet (t)7.1 HzWell-resolved tripletResolved triplet

Table 2: Representative 13C NMR Chemical Shifts (DMSO-d6)

Carbon AssignmentChemical Shift (ppm)Carbon Type
C=O (Ester)164.5Quaternary
C-3 (C-OH)148.5Quaternary
C-2 (C-NO2)142.1Quaternary
C-5 (Aromatic CH)134.1Methine
C-6 (Aromatic CH)128.4Methine
C-1 (C-COOEt)126.3Quaternary
C-4 (C-Br)114.2Quaternary
Ester -CH2-62.3Methylene
Ester -CH313.8Methyl

Experimental Methodologies: Self-Validating Protocols

To guarantee trustworthiness, the following protocol establishes a self-validating system where the physical chemistry of the sample preparation confirms the instrument's output.

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve the synthesized compound in anhydrous DMSO-d6 rather than CDCl3. Add 0.05% v/v Tetramethylsilane (TMS).

  • Causality: The phenolic -OH is prone to rapid proton exchange in non-polar or wet solvents, which broadens the signal into the baseline. Anhydrous DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the chemical exchange rate. This allows the -OH proton to appear as a diagnostic singlet.

  • Self-Validation: Setting the TMS peak exactly to 0.00 ppm validates the chemical shift calibration for the entire spectrum, ensuring the >11.0 ppm -OH shift is accurately recorded.

  • Concentration: Use 50 mg/0.5 mL for Benchtop (80 MHz) and 5 mg/0.5 mL for High-Field (400 MHz).

Step 2: Acquisition Parameters (1H NMR)

  • Action: Set the relaxation delay (D1) to 5 seconds.

  • Causality: For quantitative integration, the inter-pulse delay must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons in the molecule. Aromatic protons typically have longer T1​ values.

  • Self-Validation: A 5-second delay ensures complete magnetic relaxation between pulses. If the integral ratios (3H for methyl, 2H for methylene, 1H for each aromatic) are strictly proportional integers, the molecule's stoichiometry is self-validated.

Step 3: Platform-Specific Tuning

  • Action: For the 80 MHz benchtop system, increase the number of scans (NS) to 64. For the 400 MHz system, NS = 16 is sufficient.

  • Causality: Signal-to-noise ratio (SNR) scales with the magnetic field strength to the power of 3/2, and with the square root of the number of scans. To compensate for the inherently lower sensitivity of the benchtop magnet, the number of scans must be increased to achieve an acceptable SNR for detecting low-level impurities[3].

Workflow Visualization

The decision to use benchtop versus high-field NMR should not be mutually exclusive. An optimized drug development workflow utilizes the benchtop system as a rapid "Go/No-Go" gatekeeper, reserving the high-field system for final batch release.

NMR_Validation_Workflow A Synthesis of Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate B Crude Reaction Workup & Solvent Evaporation A->B C Benchtop NMR (80 MHz) Rapid Purity Check B->C D Purity > 95%? C->D E Column Chromatography Recrystallization D->E No F High-Field NMR (400 MHz) Full Structural Validation D->F Yes E->C Re-test G Batch Release for Downstream API Synthesis F->G

Analytical decision tree for validating ethyl 4-bromo-3-hydroxy-2-nitrobenzoate using NMR platforms.

References

  • Title: Novel compounds and their pharmacologically acceptable salts (CN110114358A) Source: Google Patents URL: 1

  • Title: Low Field, Benchtop NMR Spectroscopy as a Potential Tool for Point-of-Care Diagnostics of Metabolic Conditions: Validation and Protocols Source: Magritek URL: 2

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: 3

Sources

Validation

Mass spectrometry fragmentation patterns of ethyl 4-bromo-3-hydroxy-2-nitrobenzoate compared to analogs

Mass Spectrometry Fragmentation Patterns of Ethyl 4-Bromo-3-Hydroxy-2-Nitrobenzoate: A Comparative Guide In the structural elucidation of complex, multi-substituted aromatic compounds, mass spectrometry (MS) provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns of Ethyl 4-Bromo-3-Hydroxy-2-Nitrobenzoate: A Comparative Guide

In the structural elucidation of complex, multi-substituted aromatic compounds, mass spectrometry (MS) provides an unparalleled window into molecular dynamics. For drug development professionals and analytical chemists, understanding the precise fragmentation hierarchy of highly functionalized scaffolds is critical.

This guide provides an in-depth comparative analysis of the electron ionization (EI) fragmentation pattern of ethyl 4-bromo-3-hydroxy-2-nitrobenzoate against its simpler structural analogs. By deconstructing the causality behind its ionization behavior, we establish a robust framework for identifying highly sterically hindered halogenated nitroaromatics.

Structural Dynamics & Ionization Principles

The fragmentation of ethyl 4-bromo-3-hydroxy-2-nitrobenzoate is dictated by the competing electronic and steric effects of its four contiguous substituents. When subjected to 70 eV electron ionization, the molecule does not shatter randomly; it follows a highly predictable, thermodynamically driven cascade:

  • Ester α-Cleavage (The Thermodynamic Driver): The initial and most favorable fragmentation is the loss of the ethoxy radical ( •OCH2​CH3​ , -45 Da). This yields a highly stable resonance-stabilized acylium ion. This behavior is universally conserved across ethyl benzoates 1.

  • Steric Relief of the Nitro Group: The 2-nitro group is sterically sandwiched between the 1-ester and 3-hydroxy groups. Following the formation of the acylium ion, the expulsion of the nitro radical ( NO2​• , -46 Da) or nitric oxide ( NO• , -30 Da) occurs rapidly to relieve this intense localized strain 2.

  • The Bromine Isotopic Anchor: Bromine exists naturally as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This creates a distinct "twin peak" signature separated by 2 m/z units. Any fragment retaining the bromine atom will exhibit this doublet, acting as an internal self-validating marker for spectral interpretation 3. The eventual loss of the bromine radical ( Br• ) is heavily influenced by its ortho-relationship to the hydroxyl group 4.

Comparative Fragmentation Analysis

To isolate the specific mass spectrometric contributions of the bromo, hydroxy, and nitro groups, we must compare the target compound against its foundational analogs. The table below summarizes the quantitative shifts in the base peaks and diagnostic fragments as structural complexity increases.

CompoundMolecular FormulaMonoisotopic Mass (M +• )Base Peak (m/z)Key Diagnostic Fragments (m/z)
Ethyl benzoate C9​H10​O2​ 150.07105 ([M-OEt] + )122, 77, 51
Ethyl 3-hydroxybenzoate C9​H10​O3​ 166.06121 ([M-OEt] + )138, 93, 65
Ethyl 4-bromo-3-hydroxybenzoate C9​H9​BrO3​ 243.97 / 245.97199 / 201 ([M-OEt] + )216/218, 171/173, 92
Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate C9​H8​BrNO5​ 288.96 / 290.96244 / 246 ([M-OEt] + )259/261, 198/200, 119

Data Synthesis Note: The progressive addition of substituents does not alter the primary fragmentation pathway (loss of the ethoxy group to form the base peak). However, the downstream diagnostic fragments become highly specialized, reflecting the sequential stripping of the nitro and bromo groups.

Mechanistic Fragmentation Pathway

The logical flow of the target compound's fragmentation is visualized below. The pathway highlights the step-by-step degradation from the intact molecular ion down to the fully stripped aromatic core.

MS_Pathway M Molecular Ion (M+•) m/z 289 / 291 F1 Acylium Ion [M - •OCH2CH3]+ m/z 244 / 246 M->F1 - •OCH2CH3 (-45 Da) F4 Nitroso Ion [M - NO•]+ m/z 259 / 261 M->F4 - NO• (-30 Da) F2 Nitro-Loss Ion [M - •OCH2CH3 - NO2•]+ m/z 198 / 200 F1->F2 - NO2• (-46 Da) F3 Debrominated Ion [M - •OCH2CH3 - NO2• - Br•]+ m/z 119 F2->F3 - Br• (-79/81 Da)

Figure 1: Electron ionization (EI) mass spectrometry fragmentation pathway of ethyl 4-bromo-3-hydroxy-2-nitrobenzoate.

Self-Validating GC-MS Experimental Protocol

To ensure reproducibility and analytical trustworthiness, the following GC-MS protocol is designed as a self-validating system. The methodology relies on specific instrument parameters to preserve the integrity of the fragile nitro group prior to ionization, while utilizing the bromine isotope ratio as an internal quality control check.

GCMS_Workflow S1 1. Sample Prep Dilute to 10 µg/mL S2 2. GC Separation HP-5MS Column S1->S2 S3 3. EI Ionization 70 eV Energy S2->S3 S4 4. Mass Analysis m/z 40-400 Scan S3->S4 S5 5. Data Validation Isotope Ratio Check S4->S5

Figure 2: Self-validating GC-MS experimental workflow for halogenated nitroaromatic esters.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the analyte in ethyl acetate to create a 1 mg/mL stock. Dilute further to a final working concentration of 10 µg/mL.

    • Causality: High concentrations can lead to detector saturation and induce bimolecular ion-molecule reactions in the source. This artificially skews the critical 1:1 79Br / 81Br isotopic signature required for structural validation.

  • Chromatographic Separation: Inject 1 µL (splitless mode) into a GC equipped with an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C. Program the oven to hold at 50°C for 1 minute, then ramp at 15°C/min to 300°C.

    • Causality: The non-polar stationary phase of the HP-5MS column prevents the highly polar nitro and phenolic groups from exhibiting secondary interactions, ensuring sharp peak shapes and preventing thermal degradation of the nitro group during transit.

  • Electron Ionization (EI): Set the ion source temperature to 230°C and the ionization energy to exactly 70 eV.

    • Causality: 70 eV is the universally accepted standard for EI. It imparts a highly reproducible amount of internal energy to the molecule, ensuring that the acquired spectra can be directly cross-referenced against established spectral libraries for nitrobenzoates and bromophenols 5.

  • Mass Analysis & Internal Validation: Scan the quadrupole mass analyzer from m/z 40 to 400. Upon data acquisition, immediately verify the isotopic ratio of the molecular ion cluster (m/z 289/291) and the acylium base peak (m/z 244/246).

    • Causality: If the doublet peaks are not present in a ~1:1 ratio, the spectrum is invalid (indicating co-elution, source contamination, or concentration-dependent artifacts). The sudden disappearance of this doublet at m/z 119 confirms the successful neutral loss of the bromine radical.

References

  • BenchChem. "A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-(1H-pyrazol-1-YL)benzoate and its Structural Analog, Ethyl Benzoate.
  • BenchChem. "Mass Spectrometric Analysis of Methyl 4,5-dimethyl-2-nitrobenzoate: A Comparative Guide.
  • Analytical Sciences Digital Library (ASDLib). "Interpretation of Mass Spectra: Bromobenzene Isotopes.
  • RSC Publishing. "Competing Fragmentations in the Mass Spectra of Halogenated Phenols.
  • PubMed (NIH). "Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers.

Sources

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